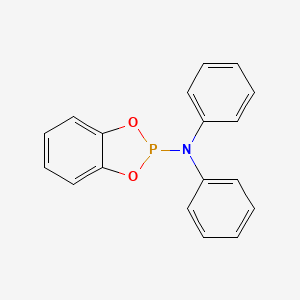
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzodioxaphosphol ring system, which is fused with a diphenylamine moiety. The combination of these structural elements imparts distinctive chemical and physical properties to the compound, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method is the reaction of diphenylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.
Scientific Research Applications
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylphosphinamide: Similar in structure but lacks the benzodioxaphosphol ring system.
N,N-Diphenylphosphine oxide: Contains a phosphine oxide group instead of the benzodioxaphosphol ring.
N,N-Diphenylphosphinothioic amide: Features a phosphinothioic amide group in place of the benzodioxaphosphol ring.
Uniqueness
N,N-Diphenyl-2H-1,3,2-benzodioxaphosphol-2-amine is unique due to the presence of the benzodioxaphosphol ring system, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability, reactivity, and potential for forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
78543-72-3 |
|---|---|
Molecular Formula |
C18H14NO2P |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N,N-diphenyl-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C18H14NO2P/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-20-17-13-7-8-14-18(17)21-22/h1-14H |
InChI Key |
VFFGQLHMTAJMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)P3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















